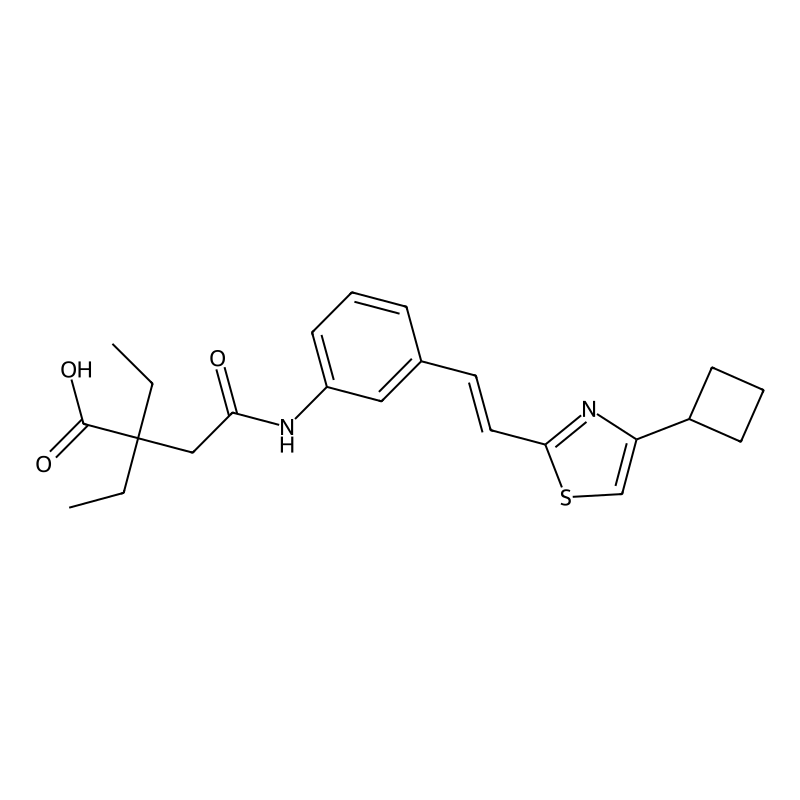Cinalukast

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Allergic Asthma
One of the primary areas of research for cinalukast is in allergic asthma. Studies have investigated its effectiveness in managing symptoms like airway hyperresponsiveness, bronchoconstriction (narrowing of airways), and reducing the need for inhaled corticosteroids ().
These studies have shown promising results, with cinalukast demonstrating some efficacy in improving lung function and reducing asthma symptoms, particularly in mild cases or as an add-on therapy to low-dose inhaled corticosteroids (). However, further research is needed to determine its optimal role compared to other established asthma medications.
Allergic Rhinitis
Cinalukast's anti-inflammatory properties have also been explored in allergic rhinitis (hay fever). Research suggests it can be effective in alleviating symptoms like runny nose, sneezing, and nasal congestion ().
Similar to asthma research, studies indicate cinalukast might be beneficial in mild allergic rhinitis or as an alternative to other medications, particularly for individuals who experience side effects from other options ().
Other Areas of Investigation
Scientific research on cinalukast is ongoing, with explorations into its potential role in managing other conditions:
- Atopic Dermatitis: Early studies suggest cinalukast might offer some benefit in reducing itch and inflammation associated with atopic dermatitis (eczema) ().
- Chronic Obstructive Pulmonary Disease (COPD): Limited research has investigated the use of cinalukast in COPD, with inconclusive results regarding its effectiveness for symptom management ().
Purity
Physical Description
XLogP3
Exact Mass
LogP
4
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]
Other CAS
Wikipedia
Dates
2: Adelroth E, Inman MD, Summers E, Pace D, Modi M, O'Byrne PM. Prolonged
3: Singh RK, Tandon R, Dastidar SG, Ray A. A review on leukotrienes and their
4: Föller M, Braun M, Qadri SM, Lang E, Mahmud H, Lang F. Temperature sensitivity
5: Bozkurt TE, Sahin-Erdemli I, Ilhan M. The investigation into
6: Foller M, Mahmud H, Gu S, Wang K, Floride E, Kucherenko Y, Luik S, Laufer S,
7: Maehr H, Yang R. Structure optimization of a leukotriene D4 antagonist by
8: Wasserman MA, Welton AF, Renzetti LM. Synergism exhibited by LTD4 and PAF
9: O'Donnell M. Ro 24-5913: a potent, specific, orally active LTD4 antagonist.
10: Welton AF, O'Donnell M, Renzetti L, Simko B, Tocker J, Cashin C, Newbold P,
11: Aggarwal ND, Goldman D, Malick AW, Sethachutkul K. Degradation profile and
12: Rovati GE, Giovanazzi S, Mezzetti M, Nicosia S. Heterogeneity of binding
13: O'Donnell M, Crowley HJ, Yaremko B, O'Neill N, Welton AF. Pharmacologic








